molecular formula C12H11F3O2 B8665323 1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene CAS No. 124787-45-7

1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene

Cat. No. B8665323
CAS RN: 124787-45-7
M. Wt: 244.21 g/mol
InChI Key: PTMWDYOIWOFQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

124787-45-7

Product Name

1-[(2-Methylbut-3-yn-2-yl)oxy]-4-(trifluoromethoxy)benzene

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yloxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H11F3O2/c1-4-11(2,3)16-9-5-7-10(8-6-9)17-12(13,14)15/h1,5-8H,2-3H3

InChI Key

PTMWDYOIWOFQEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-trifluoromethoxy phenol (30.69 g), and 2-methyl-2-chloro-3-butyne (53.00 g) in dry acetonitrile (350 mL) was added potassium iodide (14.30 g) followed by potassium carbonate (95.25 g). This reaction mixture was heated at 70°-80° C. for four days then cooled to room temperature and filtered through celite. The precipitate was washed with dichloromethane and the washing were added to the acetonitrile. The organics were evaporated in vacuo and the oil was taken up in 250 mL of dichloromethane. The organics were washed with water (2×100 mL) and dilute aqueous sodium thiosulfate (2×100 mL), dried (MgSO4), filtered and evaporated in vacuo to leave a dark brown-orange oil. Flash chromatography on SiO2 using hexane/Et2O (5/1) afforded 34.73 g of the pure product.
Quantity
30.69 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
95.25 g
Type
reactant
Reaction Step Two
Name
hexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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